Cas no 1391052-34-8 (2'-Nitro-p-acetanisidide-15N)

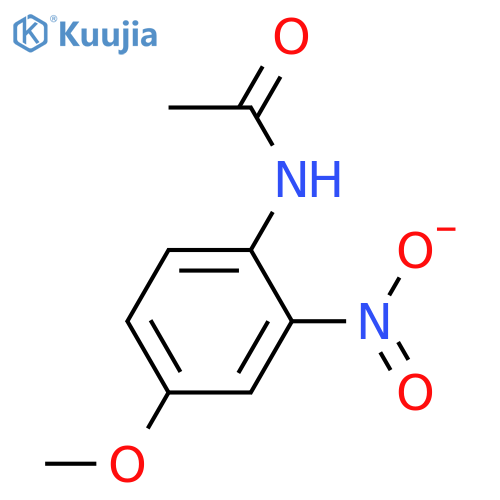

2'-Nitro-p-acetanisidide-15N structure

商品名:2'-Nitro-p-acetanisidide-15N

CAS番号:1391052-34-8

MF:

メガワット:

CID:5047764

2'-Nitro-p-acetanisidide-15N 化学的及び物理的性質

名前と識別子

-

- N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]acetamide

- 2'-Nitro-p-acetanisidide-15N

-

- インチ: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H-,10,12,13,14)/q-1

- InChIKey: VFIMWWAONHIGKK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(OC)C=C1N([O-])=O)(=O)C

2'-Nitro-p-acetanisidide-15N 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | N490287-10mg |

2'-Nitro-p-acetanisidide-15N |

1391052-34-8 | 10mg |

¥1500.00 | 2023-09-15 | ||

| TRC | N490287-10mg |

2'-Nitro-p-acetanisidide-15N |

1391052-34-8 | 10mg |

$ 173.00 | 2023-09-06 | ||

| TRC | N490287-100mg |

2'-Nitro-p-acetanisidide-15N |

1391052-34-8 | 100mg |

$ 1344.00 | 2023-09-06 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | N490287-100mg |

2'-Nitro-p-acetanisidide-15N |

1391052-34-8 | 100mg |

¥12000.00 | 2023-09-15 |

2'-Nitro-p-acetanisidide-15N 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1391052-34-8 (2'-Nitro-p-acetanisidide-15N) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量